2-(Dimethylamino)oxazol-5(4H)-one

Epigenetics Lysine Demethylase Inhibition KDM4D

Researchers requiring selective MAO-B inhibitors for CNS target validation need characterized reference compounds. 2-(Dimethylamino)oxazol-5(4H)-one (CAS 329186-78-9) is a validated MAO-B inhibitor (IC50 10 nM, 17-fold over MAO-A), directly applicable in Parkinson's research. • Active against KDM4D (IC50 212 nM) for epigenetic probe development. • Building block for stereoselective heterocyclic synthesis via electron-rich oxazolone ring. • In stock, shipped globally with full analytical documentation.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Cat. No. B15208597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)oxazol-5(4H)-one
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCN(C)C1=NCC(=O)O1
InChIInChI=1S/C5H8N2O2/c1-7(2)5-6-3-4(8)9-5/h3H2,1-2H3
InChIKeyGYLRZQMFKVXULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)oxazol-5(4H)-one: Chemical Identity & Procurement


2-(Dimethylamino)oxazol-5(4H)-one (CAS 329186-78-9) is a heterocyclic compound belonging to the oxazolone subclass, characterized by a five-membered oxazole ring bearing a ketone functional group at the 5-position and a dimethylamino substituent at the 2-position [1]. Its molecular formula is C5H8N2O2 with a molecular weight of 128.13 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and peptide synthesis, with documented applications as a building block for diverse heterocyclic scaffolds [2]. In procurement contexts, this compound is primarily distinguished from other oxazolone derivatives by its 2-dimethylamino substitution pattern, which confers distinct electronic properties and reactivity profiles compared to 2-alkyl- or 2-aryl-substituted oxazol-5(4H)-ones [1].

2-Dimethylamino oxazol-5(4H)-one motif
Substitution: Electron-donating C2 dimethylamino group
Reactivity: Distinct electrophilic profile vs 2-alkyl/aryl analogs

2-(Dimethylamino)oxazol-5(4H)-one: Why Generic Substitution Is Unjustified


In procurement decisions involving 2-(dimethylamino)oxazol-5(4H)-one, substitution with generic oxazol-5(4H)-ones or 2-alkyl-substituted analogs cannot be made without compromising experimental outcomes. The 2-position substituent directly modulates the electronic character of the oxazolone ring, influencing both its electrophilicity toward nucleophilic attack and its stability as an activated intermediate [1]. Specifically, the dimethylamino group at C2 functions as an electron-donating substituent via resonance, altering the ring‘s reactivity profile compared to 2-alkyl- or 2-aryl-substituted derivatives [2]. This electronic modulation translates into differential target engagement profiles in biological assays: the compound exhibits measurable inhibitory activity across several KDM (lysine demethylase) family members and monoamine oxidases, with IC50 values spanning three orders of magnitude depending on the specific enzyme isoform [3]. Such variability underscores that substitution at the 2-position is not a passive structural feature but a determinant of both chemical and biological performance.

2-Substituent modulates electrophilicity and assay profile
Generic oxazol-5(4H)-ones or 2-alkyl analogs may lack the resonance-driven electronic effects required for target engagement.
Dimethylamino substitution is linked to KDM/MAO inhibitory activity
Replacing the C2 group can shift isoform selectivity and potency, and assay context may not transfer to unsubstituted or 2-aryl derivatives.

2-(Dimethylamino)oxazol-5(4H)-one: Comparative Activity Evidence


KDM4D Inhibition Potency

2-(Dimethylamino)oxazol-5(4H)-one exhibits measurable inhibition of human KDM4D (JMJD2D), a lysine-specific demethylase 4D, with an IC50 value of 212 nM as determined in an enzyme inhibition assay using recombinant protein expressed in Escherichia coli [1]. This value provides a defined potency benchmark that can be compared against in-class oxazolone derivatives lacking the 2-dimethylamino substituent, which typically show no reported activity against this epigenetic target. The assay utilized a biotinylated H3-derived peptide and 2-oxoglutarate (2-OG) as substrate, with a 15-minute preincubation period [1].

KDM4D Inhibition
Class-level inference
IC50 212 nM
Supports KDM4D inhibition assay context; reported single-concentration benchmark.
Data from recombinant KDM4D; class-level inference applies.
Epigenetics Lysine Demethylase Inhibition KDM4D

MAO-B Inhibition

In enzyme inhibition assays, 2-(dimethylamino)oxazol-5(4H)-one demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM [1]. Notably, this compound also exhibits activity against the MAO-A isoform with an IC50 of 170 nM under comparable assay conditions [2]. The 17-fold difference in potency between the two isoforms (MAO-B IC50 = 10 nM vs. MAO-A IC50 = 170 nM) suggests a degree of isoform selectivity that may be relevant for CNS-targeted applications where MAO-B preferential inhibition is desired [3].

MAO Isoform Selectivity
Head-to-head comparison
MAO-B IC50 10 nM
MAO-A IC50 170 nM
17-fold difference
MAO-B preferential inhibition context; may support CNS research model profiling.
Recombinant human MAO isoforms; bioluminescent-coupled assay.
Neuroscience Monoamine Oxidase Inhibition MAO-B

KDM1A/LSD1 Inhibitory Activity

2-(Dimethylamino)oxazol-5(4H)-one exhibits inhibitory activity against human recombinant KDM1A/CoREST (lysine-specific histone demethylase 1A, also known as LSD1) with an IC50 of 1.72 μM (1,720 nM) [1]. This value provides a measurable reference point for KDM1A engagement, albeit with moderate potency. The assay employed synthetic mono-methylated H3-K4 peptide substrate and measured H2O2 release as a readout of demethylase activity [1]. Comparative analysis across the KDM family reveals that the compound's potency varies by approximately 8-fold between KDM4D (IC50 = 212 nM) and KDM1A (IC50 = 1,720 nM), and by approximately 19-fold between KDM4D and KDM5C (IC50 = 3,980 nM) [2].

KDM Family Potency Span
Cross-study comparable
KDM4D 212 nM
KDM1A 1.72 μM
KDM5C 3.98 μM
~8–19-fold difference
KDM isoform-dependent potency context; supports selectivity interpretation across epigenetic targets.
Values derived from independent enzyme assays; cross-study variation may exist.
Epigenetics LSD1 Inhibition KDM1A

KDM5C and KDM3A Inhibition

2-(Dimethylamino)oxazol-5(4H)-one demonstrates measurable inhibition of additional KDM family members, specifically KDM5C (lysine-specific demethylase 5C, also known as JARID1C) with an IC50 of 3.98 μM (3,980 nM) and KDM3A with an IC50 of 20 μM (20,000 nM) [1]. The compound also shows inhibition of KDM4C with an IC50 of <100 μM [2]. These values, obtained via alpha screen assays using biotinylated histone peptide substrates, complete a multi-member KDM family activity profile that spans three orders of magnitude from the most potent target (MAO-B, IC50 = 10 nM) to the least potent (KDM3A, IC50 = 20 μM) [3]. This broad activity spectrum reflects the electronic influence of the 2-dimethylamino substituent on target recognition.

KDM Selectivity Ranking
Cross-study comparable
  1. 1 KDM4D (212 nM)
  2. 2 KDM1A (1.72 μM)
  3. 3 KDM5C (3.98 μM)
  4. 4 KDM3A (20 μM)
  5. 5 KDM4C (
KDM family selectivity landscape context; supports isoform-specific inhibitor development.
Ranked by reported IC50 values; absolute potency may vary across assay formats.
Epigenetics KDM5C KDM3A

2-(Dimethylamino)oxazol-5(4H)-one: Research & Application Scenarios


MAO-B Inhibitor Screening & CNS Drug Discovery

Based on the established IC50 of 10 nM against human recombinant MAO-B and the 17-fold selectivity window relative to MAO-A (IC50 = 170 nM) [1], 2-(dimethylamino)oxazol-5(4H)-one is directly applicable as a reference compound or starting scaffold in CNS drug discovery programs targeting monoamine oxidase B. Applications include Parkinson‘s disease research, neuroprotection studies, and development of novel MAO-B inhibitors with improved selectivity profiles. The compound‘s sub-micromolar potency provides a quantifiable benchmark for comparative assessment of derivative compounds.

KDM4D Epigenetic Probe Development

With a defined IC50 of 212 nM against human KDM4D (JMJD2D) [1], this compound serves as a validated starting point for epigenetic probe development targeting the KDM4 subfamily of histone demethylases. KDM4D is implicated in transcriptional regulation and has emerging roles in cancer biology. Researchers can utilize 2-(dimethylamino)oxazol-5(4H)-one as a tool compound for target validation studies or as a scaffold for structure-activity relationship optimization aimed at improving potency and selectivity against this epigenetic target.

Multi-KDM Profiling & Selectivity Assessment

The compound‘s activity profile across KDM1A (IC50 = 1.72 μM), KDM4D (IC50 = 212 nM), KDM5C (IC50 = 3.98 μM), KDM3A (IC50 = 20 μM), and KDM4C (IC50 < 100 μM) [1] enables its use in multi-target epigenetic profiling studies. Researchers investigating the selectivity landscape of KDM family inhibitors can employ 2-(dimethylamino)oxazol-5(4H)-one as a reference compound to benchmark the selectivity of novel KDM inhibitors, providing quantitative context for assessing off-target engagement across related epigenetic enzymes.

Oxazolone-Based Scaffold Synthesis

As an oxazol-5(4H)-one derivative bearing a 2-dimethylamino substituent, this compound functions as a versatile building block for the stereoselective synthesis of diverse heterocyclic scaffolds including amino acids, oxazoles, β-lactams, pyrroles, and imidazoles [1]. The electron-donating dimethylamino group at C2 modulates the ring‘s electrophilic character, enabling distinct reactivity pathways compared to 2-alkyl- or 2-aryl-substituted oxazolones. This structural feature is particularly relevant for synthetic chemistry programs requiring activated intermediates with tailored electronic properties.

Application
Selection Property
Validation Focus
MAO-B isoform-selectivity research in CNS models
MAO-B vs MAO-A selectivity context
Isoform-selectivity assay benchmarking
KDM4D epigenetic probe development
KDM4D inhibition potency context
Target engagement and selectivity profiling
Multi-KDM selectivity profiling
KDM family inhibition context
Off-target engagement across KDM isoforms
Heterocyclic scaffold synthesis
2-Dimethylamino activation motif
Stereoselective synthesis pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylamino)oxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.